![molecular formula C17H18N2OS2 B2807761 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034298-95-6](/img/structure/B2807761.png)

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

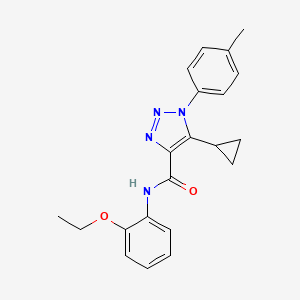

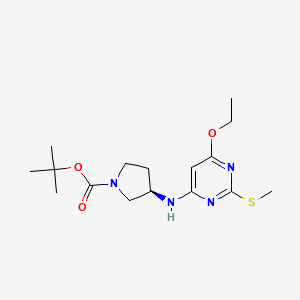

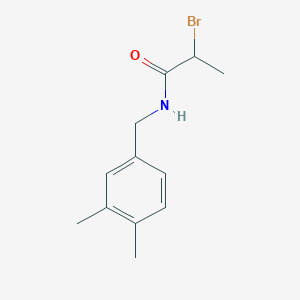

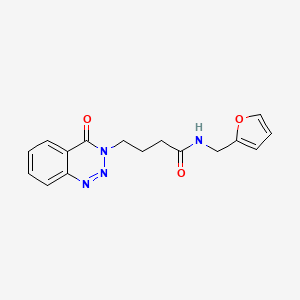

The compound “1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule that contains a urea group, a benzo[b]thiophene group, and a thiophene group. The benzo[b]thiophene group is a fused ring system that consists of a benzene ring and a thiophene ring . The thiophene group is a five-membered ring containing four carbon atoms and a sulfur atom . The urea group consists of a carbonyl group (C=O) and two amine groups (-NH2).

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[b]thiophene and thiophene rings, as well as the urea group. The electron-rich sulfur atoms in the thiophene rings could potentially engage in pi stacking interactions, and the urea group could form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea group could increase its solubility in water, while the aromatic rings could increase its lipophilicity .Scientific Research Applications

Synthesis and Biological Importance

The synthesis of thiophene derivatives, including compounds structurally related to "1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea," has been extensively studied due to their broad spectrum of biological activities. These compounds are of great interest in medicinal chemistry for their potential therapeutic applications. For instance, urea and benzothiazole derivatives exhibit a variety of pharmacological activities, making them valuable for drug development and other applications in the healthcare sector. The synthetic methodologies and their importance in medicinal chemistry have been highlighted, covering a wide range of substituents and biological activities (M. Rosales-Hernández et al., 2022).

Bioactive Compounds with Thiophene Substituents

Compounds containing thiophene units, similar to the chemical , play a crucial role in drug design due to their structural importance in bioactive molecules. These compounds, including furanyl- or thienyl-substituted nucleobases and nucleosides, demonstrate significant medicinal chemistry applications. Their bioisosteric replacement impacts activities, showcasing their utility in antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (T. Ostrowski, 2022).

Carcinogenicity Evaluation

Thiophene analogues, including those structurally related to the discussed compound, have been synthesized and evaluated for potential carcinogenicity. This research contributes to understanding the carcinogenic risks associated with certain chemical structures and informs safety assessments in drug development (J. Ashby et al., 1978).

Urea Biosensors

The development of biosensors to detect and quantify urea, featuring a functional group present in the compound of interest, underscores the significance of urea in various sectors, including medical diagnostics. These biosensors are crucial for identifying and managing conditions associated with abnormal urea levels, demonstrating the compound's utility beyond pharmacological applications (S. Botewad et al., 2021).

Structure-Activity Relationships

Exploring the structure-activity relationships of thiophene derivatives provides insights into their therapeutic properties and biological test systems. This research aids in understanding how modifications to the thiophene moiety affect biological activity, guiding the design of new compounds with optimized pharmacological profiles (G. Drehsen, J. Engel, 1983).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS2/c1-12(19-17(20)18-10-14-5-4-8-21-14)9-13-11-22-16-7-3-2-6-15(13)16/h2-8,11-12H,9-10H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYUDVNZFKVABG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)

![1-[2-({[(4-fluorobenzyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2807683.png)

![7-(4-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2807684.png)

![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)

![Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one](/img/structure/B2807688.png)

![N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2807691.png)

![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)

![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)

![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2807697.png)

![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)